3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole
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Overview
Description
3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole, also known as 4-HO-MPMI, is a chemical compound that belongs to the indole family. It is a research chemical that has been studied for its potential therapeutic effects in the treatment of various medical conditions.
Mechanism Of Action
The exact mechanism of action of 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also interact with other neurotransmitter systems such as dopamine and norepinephrine.
Biochemical And Physiological Effects
Studies have shown that 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole has anti-inflammatory and analgesic effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole in lab experiments is that it is relatively easy to synthesize. It is also a selective partial agonist at the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. One limitation is that its effects in humans are not well understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole. One area of interest is its potential use in the treatment of depression, anxiety, and addiction. It may also have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole involves the reaction of 4-hydroxy-3-methoxyphenethylamine with 4-propoxyindole-3-carboxaldehyde in the presence of a reducing agent. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole has been studied for its potential therapeutic effects in the treatment of various medical conditions. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
properties
CAS RN |
134278-77-6 |
---|---|
Product Name |
3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole |
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C16H20N2O/c1-2-9-19-13-3-4-16-14(10-13)15(11-18-16)12-5-7-17-8-6-12/h3-5,10-11,17-18H,2,6-9H2,1H3 |
InChI Key |
WDIYSGXWNDSFCL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)NC=C2C3=CCNCC3 |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)NC=C2C3=CCNCC3 |
Other CAS RN |
134278-77-6 |
synonyms |
3-(1,2,5,6-tetrahydro-4-pyridyl)-5-n-propoxyindole CP 96501 CP-96501 |
Origin of Product |
United States |
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